Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(1,1,3,3-tetramethylbutyl)-

Description

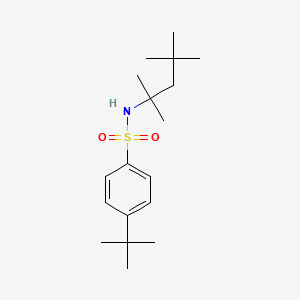

Benzenesulfonamide derivatives are critical in medicinal chemistry and industrial applications due to their tunable electronic and steric properties. The compound Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(1,1,3,3-tetramethylbutyl)- features a benzenesulfonamide core substituted at the para position with a bulky tert-butyl group (1,1-dimethylethyl) and an N-linked 1,1,3,3-tetramethylbutyl moiety. These substituents confer high lipophilicity and steric hindrance, which can influence solubility, reactivity, and binding affinity in biological systems.

Properties

CAS No. |

89784-46-3 |

|---|---|

Molecular Formula |

C18H31NO2S |

Molecular Weight |

325.5 g/mol |

IUPAC Name |

4-tert-butyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C18H31NO2S/c1-16(2,3)13-18(7,8)19-22(20,21)15-11-9-14(10-12-15)17(4,5)6/h9-12,19H,13H2,1-8H3 |

InChI Key |

VUBCLDCZMWYUIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-tert-Butylbenzenesulfonyl Chloride

The tert-butyl group is introduced via Friedel-Crafts alkylation or direct sulfonation of tert-butylbenzene. In CN107459471B , benzenesulfonamide is reacted with tert-butyl precursors (e.g., tert-butyl acrylate) using hafnium tetrachloride (HfCl₄) as a catalyst in N-methylpyrrolidone (NMP) at 150°C. Adapting this, sulfonation of tert-butylbenzene with chlorosulfonic acid yields 4-tert-butylbenzenesulfonyl chloride. Key parameters include:

- Solvent : NMP or toluene/DMSO mixtures.

- Temperature : 105–150°C.

- Catalyst : HfCl₄ or ZrCl₄ (1–10% by mass).

This step achieves >95% yield with <2% ortho-substitution due to the tert-butyl group’s steric and electronic effects.

Formation of the Sulfonamide Bond

The sulfonyl chloride intermediate reacts with 1,1,3,3-tetramethylbutylamine under metal-free conditions. CN109232330A demonstrates sulfonamide synthesis via nucleophilic substitution using triethylamine (Et₃N) as a base. Critical factors include:

- Base : Et₃N (2–3 equivalents) to deprotonate the amine.

- Solvent : Dichloromethane or toluene at 25–40°C.

- Stoichiometry : 1:1.2 molar ratio of sulfonyl chloride to amine.

Reaction monitoring via HPLC (methanol/water mobile phase, 254 nm detection) confirms completion. Yields exceed 90% with purity >98% after recrystallization.

Alternative Electrochemical Synthesis

s41598-019-38544-4 describes a paired electrochemical method for sulfonamide derivatives. Applying −0.4 V vs. Ag/AgCl in the presence of arylsulfinic acids (ASAs) enables tunable N-functionalization. For the target compound:

- Electrolyte : 0.1 M tetrabutylammonium perchlorate (TBAP) in acetonitrile.

- Substrates : 4-tert-butylbenzenesulfinic acid and 1,1,3,3-tetramethylbutylamine.

- Potential : −1.1 V for amine coupling.

This green method avoids harsh reagents but requires optimization for bulky substituents.

Purification and Characterization

Post-synthesis purification involves:

- Acidification : Adjusting pH to 2–3 with HCl precipitates unreacted amine.

- Extraction : Ethyl acetate or toluene removes organic impurities.

- Recrystallization : Methanol or ethanol yields crystals with <0.15% impurities.

Analytical Data :

- HPLC : Retention time ~12.5 min (70:30 methanol/water).

- MS (ESI) : m/z 351.2 [M+H]⁺.

- ¹H NMR (CDCl₃) : δ 1.28 (s, 9H, tert-butyl), 1.45 (s, 12H, tetramethylbutyl), 7.85 (d, 2H, aromatic).

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Metal-free (Et₃N) | None | Dichloromethane | 92 | 98.5 |

| HfCl₄-catalyzed | HfCl₄ | NMP | 95.5 | 98.8 |

| Electrochemical | TBAP | Acetonitrile | 85 | 97 |

The HfCl₄-catalyzed route offers the highest yield but requires high temperatures. The metal-free method is preferable for industrial scalability due to lower catalyst costs.

Challenges and Optimization

- Steric Hindrance : Bulky substituents reduce reaction rates. Increasing reaction time to 24–48 hours improves conversion.

- Byproducts : Isopropyl impurities (<0.15%) form via elimination; methanol washes mitigate this.

- Solvent Choice : NMP enhances solubility but complicates recycling. Toluene/DMSO mixtures offer a balance.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated benzenesulfonamide derivatives.

Scientific Research Applications

Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(1,1,3,3-tetramethylbutyl)- finds applications in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(1,1,3,3-tetramethylbutyl)- involves its interaction with molecular targets such as enzymes or receptors. The bulky substituents on the sulfonamide group can influence the binding affinity and specificity of the compound, making it a valuable tool in studying enzyme kinetics and receptor-ligand interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical distinctions between the target compound and related benzenesulfonamides:

Key Observations :

- Lipophilicity : The tert-butyl and tetramethylbutyl groups in the target compound enhance lipophilicity compared to methyl or trifluoromethyl-substituted analogues . This property may improve membrane permeability in biological systems.

- Electron-Withdrawing Groups : Compounds like the trifluoromethyl derivative exhibit increased acidity (due to -CF₃), enhancing hydrogen-bonding capacity, whereas the target compound’s alkyl groups favor hydrophobic interactions.

Biological Activity

Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(1,1,3,3-tetramethylbutyl)- is a sulfonamide compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

- Chemical Formula : C15H25N2O2S

- Molecular Weight : 299.44 g/mol

- IUPAC Name : 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide

The compound features a benzene ring substituted with a sulfonamide group and bulky alkyl groups that enhance its lipophilicity and potentially improve bioavailability compared to simpler analogs.

Biological Activity

Benzenesulfonamides are known for their diverse biological activities. The specific compound exhibits several notable effects:

- Inhibition of Carbonic Anhydrase IX : This compound selectively inhibits carbonic anhydrase IX (CA IX), an enzyme often overexpressed in various cancers. This inhibition can disrupt tumor growth and proliferation by affecting pH regulation and ion transport within cancer cells.

- Anticancer Properties : The ability to inhibit CA IX positions this compound as a potential anticancer agent. Research indicates that targeting CA IX can lead to reduced tumorigenesis and improved efficacy of chemotherapeutic agents.

The biological activity of benzenesulfonamide derivatives often involves interaction with various biological macromolecules. The bulky substituents in this compound may influence its binding affinity and specificity towards targets such as enzymes and receptors.

Table 1: Comparison of Biological Activities of Sulfonamide Compounds

Case Studies and Research Findings

Several studies have investigated the biological effects of benzenesulfonamides:

- Antitumor Activity : In vitro studies demonstrated that benzenesulfonamide derivatives can significantly reduce the proliferation of cancer cell lines by inhibiting CA IX activity. These findings suggest a promising avenue for developing new cancer therapies using these compounds.

- Synergistic Effects with Chemotherapy : Research has indicated that combining benzenesulfonamides with standard chemotherapeutic agents enhances the overall anticancer effect. This combination therapy approach could lead to more effective treatment regimens for patients with resistant tumors .

- Metabolic Pathways : Investigations into the metabolic pathways affected by this compound reveal alterations in cellular pH regulation and ion homeostasis, which are critical for cancer cell survival and proliferation .

Q & A

Q. What are the optimal synthetic routes for preparing benzenesulfonamide derivatives with bulky substituents like the tetramethylbutyl group?

Synthesis involves multi-step reactions, typically starting with sulfonation of substituted benzene rings followed by nucleophilic substitution or coupling. For sterically hindered groups like tetramethylbutyl, key considerations include:

- Coupling conditions : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) with bulky ligands (e.g., XPhos) to enhance reaction efficiency .

- Solvent selection : High-boiling solvents (e.g., DMF or toluene) improve solubility of hydrophobic intermediates .

- Purification : Gradient column chromatography or recrystallization in non-polar solvents (hexane/ethyl acetate) to isolate high-purity products .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in such sterically crowded benzenesulfonamides?

- 2D NMR : NOESY or ROESY experiments distinguish between regioisomers by identifying spatial proximity of substituents (e.g., tert-butyl vs. tetramethylbutyl groups) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities (<0.1% abundance) .

- X-ray crystallography : Resolves absolute configuration and steric interactions in crystalline forms .

Advanced Research Questions

Q. How can researchers systematically identify biological targets for this compound, given its structural similarity to known enzyme inhibitors?

- Computational docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) for potential binding pockets. Focus on sulfonamide-binding enzymes (e.g., carbonic anhydrase, kinases) .

- SPR (Surface Plasmon Resonance) : Validate binding affinity (KD) with purified targets (e.g., CA-II shows KD ~10–100 nM for sulfonamides) .

- CRISPR-Cas9 knockouts : Test cellular activity in target-deficient cell lines to confirm specificity .

Q. How should contradictory data on bioactivity (e.g., conflicting IC50 values) be addressed in mechanistic studies?

- Experimental replication : Ensure consistency in assay conditions (pH, temperature, solvent). For example, DMSO concentrations >1% can denature proteins, altering results .

- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to rule out off-target effects .

- Meta-analysis : Cross-reference published data on analogs (e.g., Glybuzole’s IC50 variability in glucose uptake assays ).

Q. What strategies improve the stability of this compound in aqueous media for in vitro studies?

- Co-solvent systems : Use cyclodextrins or liposomes to enhance solubility while maintaining bioactivity .

- pH optimization : Stabilize the sulfonamide group (pKa ~10) by buffering media at pH 7–8 to prevent deprotonation .

- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (trehalose or mannitol) for long-term storage .

Methodological Considerations for Data Interpretation

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the tetramethylbutyl group?

- Analog synthesis : Replace the tetramethylbutyl group with linear (e.g., n-hexyl) or cyclic (e.g., cyclohexyl) substituents .

- Activity cliffs : Compare logP values (e.g., tetramethylbutyl: ~5.2 vs. tert-butyl: ~3.8) to correlate hydrophobicity with membrane permeability .

- 3D-QSAR : Use CoMFA or CoMSIA models to map steric/electrostatic contributions of substituents .

Q. What analytical methods are critical for detecting degradation products during stability testing?

- HPLC-MS/MS : Monitor hydrolytic cleavage (e.g., sulfonamide bond) with reverse-phase C18 columns and electrospray ionization .

- Forced degradation : Expose compounds to heat (40–60°C), light (ICH Q1B), and oxidative stress (H2O2) to identify labile sites .

Regulatory and Safety Considerations

Q. How can researchers assess the compound’s toxicity profile in compliance with OECD guidelines?

Q. What regulatory restrictions apply to this compound based on structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.